REACTION_CXSMILES
|
[CH2:1]([O:3][C:4]([C:6]1[CH:10]=[N:9][N:8]([CH2:11]C)[C:7]=1[C:13]([OH:15])=O)=[O:5])[CH3:2].S(Cl)([Cl:18])=O>>[CH2:1]([O:3][C:4]([C:6]1[CH:10]=[N:9][N:8]([CH3:11])[C:7]=1[C:13]([Cl:18])=[O:15])=[O:5])[CH3:2]
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Name
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|
Quantity
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3 g
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Type
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reactant
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Smiles
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C(C)OC(=O)C1=C(N(N=C1)CC)C(=O)O
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Name
|
|
Quantity
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40 mL
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Type
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reactant
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Smiles
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S(=O)(Cl)Cl
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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was heated
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Type
|
TEMPERATURE
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Details
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to reflux (4 h)
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Duration
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4 h
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Type
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CUSTOM
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Details
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The thionyl chloride was evaporated
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Type
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CUSTOM
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Details
|
the residue (3.38 g, 64%) was used in the next step without further purification
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Name
|
|
Type
|
|
Smiles
|
C(C)OC(=O)C=1C=NN(C1C(=O)Cl)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |